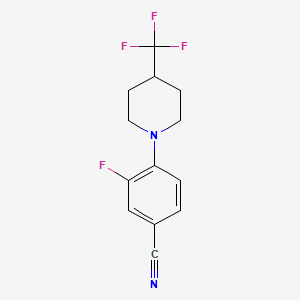

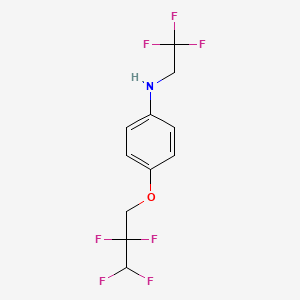

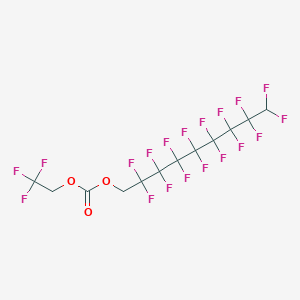

![molecular formula C22H29FN3O9P B12077851 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PSI-7976 is a diastereoisomer of PSI-7851, a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7976 is known for its potent inhibition of hepatitis C virus (HCV) RNA replication . It is closely related to sofosbuvir, another diastereoisomer of PSI-7851, which has been widely used in the treatment of HCV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PSI-7976 involves the preparation of the cytidine nucleoside analog PSI-6130, which is then converted to its corresponding 5′-triphosphate and uridine metabolite . The key steps include the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . PSI-7851, a mixture of PSI-7976 and PSI-7977, is synthesized and then separated into its diastereoisomers .

Industrial Production Methods: Industrial production of PSI-7976 involves large-scale synthesis and purification processes to ensure high purity and yield. The production process is optimized to meet the stringent requirements for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: PSI-7976 undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1 is a stereospecific reaction . This is followed by nucleophilic attack on the phosphorus, resulting in the elimination of phenol and the production of an alaninyl phosphate metabolite .

Common Reagents and Conditions: Common reagents used in the reactions involving PSI-7976 include human cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 . The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .

Major Products Formed: The major products formed from the reactions involving PSI-7976 include the 5′-monophosphate form PSI-7411, the diphosphate PSI-7410, and the active triphosphate metabolite PSI-7409 .

Wissenschaftliche Forschungsanwendungen

PSI-7976 has significant applications in scientific research, particularly in the field of virology. It is used as an inhibitor of HCV RNA replication in various assays . Its potent anti-HCV activity makes it a valuable tool in the development of antiviral therapies . Additionally, PSI-7976 is used in studies to understand the mechanism of action of nucleotide analogs and their role in inhibiting viral replication .

Wirkmechanismus

PSI-7976 exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized to its active triphosphate form, which serves as a nonobligate chain terminator . This inhibits the replication of HCV RNA, thereby preventing the virus from proliferating . The metabolic pathway involves several steps, including hydrolysis, nucleophilic attack, and phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- PSI-7977 (Sofosbuvir)

- PSI-7851

- PSI-6130

- PSI-6206

Uniqueness: PSI-7976 is unique due to its specific stereochemistry and its role as a diastereoisomer of PSI-7851 . While PSI-7977 (sofosbuvir) is more widely used due to its higher activity, PSI-7976 still plays a crucial role in understanding the structure-activity relationship of nucleotide analogs . The preference of different enzymes for PSI-7976 and PSI-7977 highlights the importance of stereochemistry in drug design and efficacy .

Eigenschaften

Molekularformel |

C22H29FN3O9P |

|---|---|

Molekulargewicht |

529.5 g/mol |

IUPAC-Name |

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |

InChI-Schlüssel |

TTZHDVOVKQGIBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

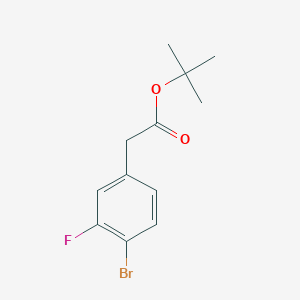

![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)

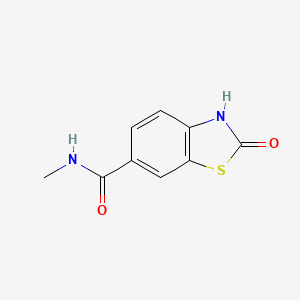

![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)

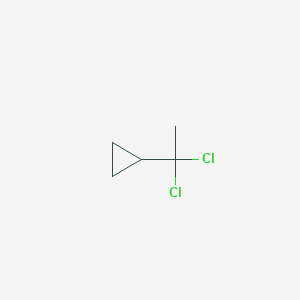

![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)